molecular formula C9H11F2NS B1489817 3-(Difluoromethyl)-4-(ethylsulfanyl)aniline CAS No. 1340386-23-3

3-(Difluoromethyl)-4-(ethylsulfanyl)aniline

Cat. No. B1489817
CAS RN: 1340386-23-3
M. Wt: 203.25 g/mol
InChI Key: HRWLLINASOQVOS-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-4-(ethylsulfanyl)aniline” is a chemical compound with the molecular formula C7H7F2N . It is a clear colorless to pale yellow liquid . It is used in various chemical reactions, particularly in the field of organic chemistry .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of significant research. A common method involves the Friedel–Crafts reaction of electron-rich arenes with easily accessible 2,2-difluorovinyl arylsulfonates . This method is sustainable and efficient, and it has a wide substrate scope and excellent functional group tolerance .


Chemical Reactions Analysis

Difluoromethylation is a key process in functionalizing diverse fluorine-containing heterocycles . It involves the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Fluorinated Anilines in Organic Synthesis

Fluorinated anilines are valuable in organic synthesis due to their unique reactivity and potential to improve the pharmacokinetic properties of pharmaceutical compounds. For example, the study of difluoromethylated and trifluoromethylated aniline derivatives has revealed their utility in constructing complex organic molecules. Such compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials due to their ability to influence the biological activity and stability of the molecules (Zafrani et al., 2017).

Electrophilic Trifluoromethylthiolation

The development of reagents for electrophilic trifluoromethylthiolation of organic compounds showcases the importance of fluorinated anilines in introducing fluorine-containing groups into molecules. This process enhances the molecules' lipophilicity and metabolic stability, crucial for drug design and development (Billard, 2015).

Polymerization and Material Science

Fluorinated anilines have also found applications in polymer science. For instance, the electrochemical polymerization of fluoro-substituted anilines has been explored for producing conducting polymers with potential applications in electronics and materials science. These studies highlight the impact of fluorination on the electrical and physical properties of polymers, leading to materials with enhanced conductivity and stability (Cihaner & Önal, 2001).

Corrosion Inhibition

Aniline derivatives, including those with fluorine substituents, have been studied for their corrosion inhibition properties on metals. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical (Daoud et al., 2014).

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future research may focus on developing more efficient and sustainable methods for the synthesis of difluoromethyl compounds, expanding the substrate scope, and improving functional group tolerance . Additionally, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area for future exploration .

properties

IUPAC Name

3-(difluoromethyl)-4-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NS/c1-2-13-8-4-3-6(12)5-7(8)9(10)11/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWLLINASOQVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-(ethylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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